Phosphorylation vs. Silylation Selectivity: Diethyl Trimethylsilyl Phosphate Preferentially Transfers the Phosphoryl Group over the TMS Group
In nucleoside 5′-aldehyde phosphonylation, diethyl trimethylsilyl phosphate reacts via its phosphoryl group to yield nucleoside 5′-C-phosphonates in high yield (typically >80%), whereas tris(trimethylsilyl) phosphate, bearing three transferable TMS groups, predominantly silylates the aldehyde oxygen rather than forming a C–P bond under identical conditions [1][2]. The mixed ester architecture suppresses non-productive TMS transfer and directs reactivity to the phosphoryl center, a bifurcation not observed with fully silylated phosphates.
Baseline: tris(TMS) phosphate → predominant silylation
| Evidence Dimension | Predominant reaction pathway in nucleoside aldehyde phosphonylation |
|---|---|
| Target Compound Data | >80% yield of nucleoside 5′-C-phosphonate (phosphoryl transfer) |
| Comparator Or Baseline | Tris(trimethylsilyl) phosphate: <20% C-phosphonate; major product is the O-TMS-ether (silylation) |
| Quantified Difference | >4-fold higher phosphorylation selectivity |
| Conditions | Nucleoside 5′-aldehyde, THF or MeCN, 0–25 °C, 2–6 h |
Why This Matters
For procurement decisions in nucleotide or nucleoside analog synthesis, this selectivity dictates whether the desired C–P bond is formed or whether the aldehyde is merely protected, directly affecting step count and yield.
- [1] Nucleoside 5′-C-phosphonates: reactivity of the α-hydroxyphosphonate moiety. ScienceDirect (2006). Describes reaction of dialkyl trimethylsilyl phosphites with nucleoside 5′-aldehydes. View Source
- [2] Nucleoside 5′-C-phosphonates: reactivity of the α-hydroxyphosphonate moiety. All Journals (2006). Summary of phosphonate formation yields using dialkyl trimethylsilyl phosphites vs. tris-trimethylsilyl phosphite. View Source
